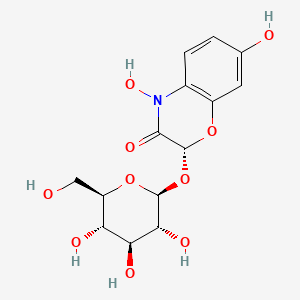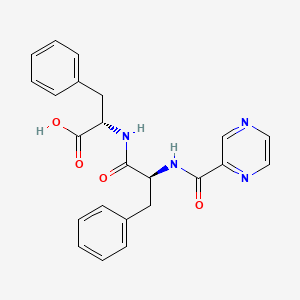
N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine: is a synthetic compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . It is a derivative of phenylalanine, an essential amino acid, and contains a pyrazine ring, which is known for its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine typically involves the coupling of L-phenylalanine with a pyrazine derivative. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxyl group of L-phenylalanine and the amino group of the pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the pyrazine ring or the phenylalanine moiety.
Substitution: Substitution reactions can occur on the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield reduced pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its ability to mimic natural amino acids makes it a valuable tool in understanding protein function .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in modulating enzyme activity and as a potential lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to modulation of enzyme activity. Additionally, the phenylalanine moiety can interact with hydrophobic pockets in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
- N-(2-Pyrazinylcarbonyl)-L-phenylalanine
- N-(2-Pyrazinylcarbonyl)-D-phenylalanine
- N-(2-Pyrazinylcarbonyl)-L-tyrosine
Uniqueness: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is unique due to its dual phenylalanine moieties, which enhance its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific applications .
Propriétés
Formule moléculaire |
C23H22N4O4 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H22N4O4/c28-21(27-19(23(30)31)14-17-9-5-2-6-10-17)18(13-16-7-3-1-4-8-16)26-22(29)20-15-24-11-12-25-20/h1-12,15,18-19H,13-14H2,(H,26,29)(H,27,28)(H,30,31)/t18-,19-/m0/s1 |
Clé InChI |
URTCYOVFKVRVPH-OALUTQOASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


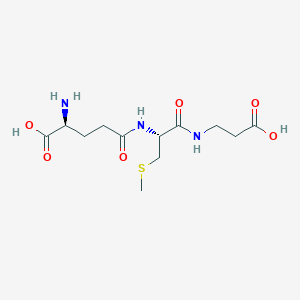
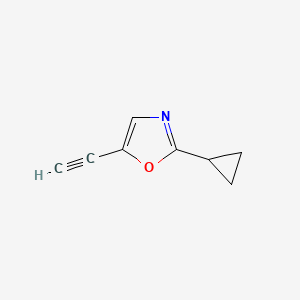

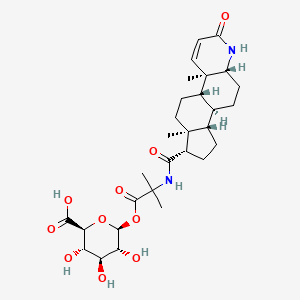
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
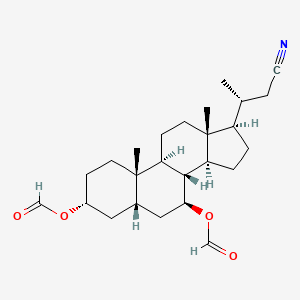

![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
